Cas no 2138128-94-4 (Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-)
![Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]- structure](https://ja.kuujia.com/scimg/cas/2138128-94-4x500.png)
Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-
-
- インチ: 1S/C11H17NO2/c13-6-11-4-3-9(8(11)5-11)12-10(14)7-1-2-7/h7-9,13H,1-6H2,(H,12,14)
- InChIKey: MXNMDFWOKHBHIV-UHFFFAOYSA-N
- SMILES: C1(C(NC2CCC3(CO)C2C3)=O)CC1
Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764299-10.0g |
N-[5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]cyclopropanecarboxamide |
2138128-94-4 | 95% | 10.0g |
$4974.0 | 2024-05-22 | |
Enamine | EN300-764299-2.5g |
N-[5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]cyclopropanecarboxamide |
2138128-94-4 | 95% | 2.5g |
$2268.0 | 2024-05-22 | |
Enamine | EN300-764299-0.05g |
N-[5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]cyclopropanecarboxamide |
2138128-94-4 | 95% | 0.05g |
$972.0 | 2024-05-22 | |
Enamine | EN300-764299-0.25g |
N-[5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]cyclopropanecarboxamide |
2138128-94-4 | 95% | 0.25g |
$1065.0 | 2024-05-22 | |
Enamine | EN300-764299-0.5g |
N-[5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]cyclopropanecarboxamide |
2138128-94-4 | 95% | 0.5g |
$1111.0 | 2024-05-22 | |
Enamine | EN300-764299-1.0g |
N-[5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]cyclopropanecarboxamide |
2138128-94-4 | 95% | 1.0g |
$1157.0 | 2024-05-22 | |
Enamine | EN300-764299-0.1g |
N-[5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]cyclopropanecarboxamide |
2138128-94-4 | 95% | 0.1g |
$1019.0 | 2024-05-22 | |
Enamine | EN300-764299-5.0g |
N-[5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]cyclopropanecarboxamide |
2138128-94-4 | 95% | 5.0g |
$3355.0 | 2024-05-22 |
Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]- 関連文献
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-に関する追加情報
Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] (CAS No. 2138128-94-4): A Comprehensive Overview
Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] (CAS No. 2138128-94-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bicyclic structure and hydroxymethyl functional group, exhibits promising biological activities and potential therapeutic applications. This comprehensive overview delves into the chemical properties, synthesis methods, biological activities, and recent research findings associated with this compound.
The chemical structure of Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] is defined by its cyclopropane ring and the bicyclo[3.1.0]hexane scaffold, which imparts rigidity and conformational stability to the molecule. The presence of the hydroxymethyl group at the 5-position of the bicyclic system adds a degree of flexibility and reactivity, making it an attractive target for medicinal chemists. The amide functionality further enhances the compound's solubility and bioavailability, crucial factors for its potential use in drug development.
Synthesis of Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] has been reported using various strategies, including transition-metal-catalyzed reactions and organocatalytic approaches. One notable method involves the Pd-catalyzed coupling of a cyclopropanecarboxylic acid derivative with a brominated bicyclic intermediate, followed by amination to form the final amide product. This synthetic route offers high yields and excellent regioselectivity, making it suitable for large-scale production.
Recent biological studies have highlighted the potential therapeutic applications of Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] in various disease models. For instance, it has been shown to exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. Additionally, preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders like Alzheimer's disease.
In the context of cancer research, Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] has demonstrated significant antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle progression.
Furthermore, pharmacokinetic studies have provided valuable insights into the metabolism and distribution of Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] in vivo. These studies indicate that the compound is rapidly absorbed following oral administration and exhibits good plasma stability with a reasonable half-life, suggesting its suitability for oral drug delivery systems.
Despite its promising properties, further research is needed to fully elucidate the safety profile and long-term effects of Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] in preclinical models before advancing to clinical trials. Ongoing efforts are focused on optimizing its pharmacological properties through structure-based drug design and exploring its potential synergistic effects with other therapeutic agents.
In conclusion, Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl] (CAS No. 2138128-94-4) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacokinetic properties make it an attractive candidate for further development in various areas of medicinal chemistry and pharmaceutical research.
2138128-94-4 (Cyclopropanecarboxamide, N-[5-(hydroxymethyl)bicyclo[3.1.0]hex-2-yl]-) Related Products
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)
- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)
- 66754-13-0(D-Trimannuronic acid)
- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 2172502-37-1(1-(5-hydroxypentan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide)
- 2034534-98-8(4-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1699011-62-5((3,4-dimethoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)




